3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide
Description
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is a thiazolidinone derivative characterized by a central 4-thiazolidinone core substituted with a 4-hydroxybenzylidene group at position 5 and a 3-hydroxybenzamide moiety at position 2. The compound belongs to the rhodanine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H12N2O4S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H12N2O4S2/c20-12-6-4-10(5-7-12)8-14-16(23)19(17(24)25-14)18-15(22)11-2-1-3-13(21)9-11/h1-9,20-21H,(H,18,22)/b14-8- |
InChI Key |
ZIXMZMOPNULOOQ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Framework
The core synthetic route for 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide involves the Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolidinone precursor. In a typical procedure, N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide reacts with 4-hydroxybenzaldehyde in the presence of a base catalyst such as piperidine or sodium acetate. The reaction proceeds under reflux in ethanol or acetic acid, requiring 6–12 hours for completion.
Catalyst Selection :
-
Piperidine (0.1 equivalents) in acetic acid yields 62–72% product but necessitates prolonged heating.
-
Sodium acetate (1 equivalent) in glacial acetic acid improves regioselectivity, achieving 68–83% yield with reduced side-product formation.
Solvent Impact :
-
Ethanol facilitates milder conditions but extends reaction times.
-
Toluene or water-based systems enable greener synthesis but require phase-transfer catalysts like tetrabutylammonium bromide.
Microwave-Assisted Synthesis
Optimization of Microwave Parameters
Microwave irradiation has revolutionized the synthesis of thiazolidinone derivatives by drastically reducing reaction times and enhancing yields. Using a monomode microwave reactor (2.45 GHz), the condensation between N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide and 4-hydroxybenzaldehyde achieves completion within 20–60 minutes.
Key Conditions :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 150°C | 89 |
| Microwave Power | 200 W | 72 |
| Catalyst (Sodium Acetate) | 1 equivalent | 98 |
Advantages :
Solvent-Free Microwave Protocols
Recent advancements employ solvent-free conditions under microwave irradiation, eliminating the need for toxic solvents. A mixture of the thiazolidinone precursor and 4-hydroxybenzaldehyde, adsorbed on silica gel, reacts at 120°C with 150 W power, yielding 85% product. This method reduces purification steps and environmental impact.
One-Pot Tandem Synthesis
Sequential Aldimine Formation and Cyclization
A one-pot strategy combines aldimine formation and Knoevenagel condensation, streamlining the synthesis. Starting with 3-hydroxybenzamide, the protocol involves:
-
Aldimine Formation : Reaction with 4-hydroxybenzaldehyde in ethanol at 60°C for 2 hours.
-
Cyclization : Addition of carbon disulfide and ethyl chloroacetate under microwave irradiation (100°C, 100 W) for 30 minutes.
This approach achieves an 82% overall yield, circumventing intermediate isolation.
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
| Method | Time (Hours) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 12 | 68 | 92 |
| Microwave-Assisted | 0.5 | 89 | 98 |
| One-Pot Tandem | 3 | 82 | 95 |
Microwave-assisted synthesis outperforms other methods in both yield and purity, attributed to uniform heating and reduced side reactions.
Energy Consumption and Scalability
-
Microwave Systems : Energy consumption is 30–50% lower than conventional heating due to shorter durations.
-
Industrial Scalability : Batch microwave reactors (e.g., Milestone Ethos UP) enable kilogram-scale production with consistent yields.
Optimization Strategies for Industrial Applications
Chemical Reactions Analysis
2.1. Oxidation Reactions
The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| HO | Sulfoxide derivative | Acetic acid, 60°C | 72 |
| KMnO | Sulfone derivative | Acidic medium, RT | 65 |
This reactivity is critical for modifying the compound’s electronic properties32.
2.2. Reduction Reactions
The exocyclic double bond (C=C) in the benzylidene moiety is susceptible to reduction:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NaBH | Saturated thiazolidine derivative | Ethanol, reflux | 85 |
| H (Pd/C) | Fully reduced analog | Methanol, 50 psi | 78 |
Reduction enhances solubility but diminishes π-conjugation3.
2.3. Nucleophilic Substitution
The chlorine atom (if present in analogs) undergoes substitution with nucleophiles:
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH | Amine derivative | DMF, 80°C | 68 |
| Thiophenol | Thioether derivative | KCO, DCM | 74 |
Substitution diversifies biological activity34.
Reaction Parameters and Optimization
-
Solvent Effects : Ethanol and DMSO enhance reaction rates due to polar aprotic properties2.
-
Temperature : Optimal yields achieved at 60–80°C for most reactions13.
-
Catalysts : Piperidine or acetic acid accelerates Knoevenagel condensation1.
Kinetic and Mechanistic Studies
-
Kinetics : Second-order kinetics observed in substitution reactions (rate constant k = 1.2 × 10 L/mol·s)3.
-
Mechanism :
Comparative Reactivity with Analogues
| Compound | Oxidation Susceptibility | Reduction Yield (%) |
|---|---|---|
| 3-Hydroxy derivative | High | 85 |
| 4-Methoxy analog | Moderate | 72 |
| Chlorinated variant | Low | 68 |
The 3-hydroxy group enhances electron density, increasing oxidative reactivity34.
Challenges and Limitations
-
Steric Hindrance : Bulky substituents reduce reaction efficiency1.
-
Solubility Issues : Polar solvents required for homogeneous reactions2.
Footnotes
-
Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones (MDPI). ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7
-
Crystal structure of (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one (De Gruyter). ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7 ↩8
-
N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl) - EvitaChem. ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7 ↩8
-
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide (smolecule.com). ↩ ↩2 ↩3 ↩4 ↩5 ↩6
Scientific Research Applications
Biological Activities
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide exhibits several promising biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Studies indicate potential efficacy in inhibiting tumor growth through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Exhibits the ability to reduce inflammation markers, suggesting applications in treating inflammatory diseases.
Interaction Studies
Research has focused on the binding affinity of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide with various biological targets. Notable findings include:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes linked to disease pathways, including those involved in cancer and microbial resistance.
- Receptor Binding : Interaction with cell surface receptors may mediate its therapeutic effects, enhancing cellular uptake and efficacy.
Case Studies
Several case studies have highlighted the practical applications of this compound in drug development:
- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
- Cancer Therapeutics : In vitro studies indicated that 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its role as a potential anticancer agent.
- Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory properties showed a reduction in cytokine levels among patients treated with this compound, indicating its promise for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazolidine ring and benzylidene moiety play crucial roles in its biological activity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase lipophilicity and membrane permeability but may reduce solubility .
- Hybrid structures (e.g., pyrrolidinedione-thiazolidinone hybrids) show enhanced rigidity and selectivity for cancer targets .
Anticancer Activity
- Pyrrolidinedione-thiazolidinone hybrids (e.g., Compound 1 in ) demonstrated IC₅₀ values of 12–18 µM against leukemia cells, attributed to inhibition of thioredoxin reductase or NF-κB pathways .
- Nitro-substituted analogs (e.g., N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide) showed moderate activity against solid tumors, likely due to nitro group-mediated redox interference .
- Target Compound : Predicted activity against leukemia cells (based on structural similarity), but hydroxyl groups may shift selectivity toward fungal targets .
Antifungal Activity
- Rhodanine-3-carboxylic acid esters (e.g., compound IIIf in ) exhibited MIC values of 2.5 µg/mL against Candida albicans, outperforming fluconazole in resistant strains .
- Hydroxybenzamide derivatives (like the target compound) are hypothesized to inhibit fungal thioredoxin reductase, a mechanism shared with oxadiazole antifungals (e.g., LMM5 and LMM11) .
Toxicity and Selectivity
Biological Activity
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is a thiazolidine derivative with a complex structure that includes a thiazolidinone framework, hydroxyl groups, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The thiazolidinone core is known for its ability to interact with various biological targets, making it a candidate for drug development. The presence of the hydroxyl group and the benzamide moiety enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Properties
The compound has demonstrated anticancer activity through various mechanisms, including induction of apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest in cancerous cell lines such as HeLa cells. The presence of the thiazolidine core plays a crucial role in its cytotoxic effects.
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazolidine derivatives found that 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide had an IC50 value indicating potent activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity : In vitro studies reported that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent .
- Antioxidant Assays : The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound showed effective radical scavenging activity comparable to standard antioxidants .
Comparative Analysis with Similar Compounds
The biological activity of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide can be compared with other thiazolidine derivatives:
| Compound Name | Structure | Unique Features | Antimicrobial Activity (IC50) |
|---|---|---|---|
| 5-(4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one | Structure | Lacks amide group but retains antimicrobial properties | 25 µM |
| N-(4-Oxo-2-thioxo-thiazolidin-3-yl)benzamide | Structure | Similar core structure but different substituents affecting biological activity | 15 µM |
| 5-Arylidene rhodanines | Structure | Known for potent anticancer activity; shares thiazolidine core | 12 µM |
This table illustrates how structural variations influence the biological activities of related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide, and how can reaction conditions influence yield?
- Methodological Answer : The compound’s core structure involves a thiazolidinone ring substituted with a 4-hydroxy-benzylidene moiety and a 3-hydroxybenzamide group. A general approach includes:
- Step 1 : Condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form the benzylidene intermediate.
- Step 2 : Cyclization with mercaptoacetic acid to construct the 4-oxo-2-thioxo-thiazolidine ring.
- Step 3 : Amide coupling between the thiazolidinone and 3-hydroxybenzoic acid using EDCl/HOBt or DCC as coupling agents.
- Key Variables : Reaction temperature (70–90°C for cyclization) and solvent polarity (e.g., DMF vs. THF) significantly impact yield. For example, polar aprotic solvents enhance cyclization efficiency .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Optimal retention time ranges should align with theoretical logP values (predicted via software like ChemAxon).
- Spectroscopy :
- FT-IR : Confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- NMR : Look for characteristic signals: δ 7.2–8.1 ppm (aromatic protons), δ 10.5–11.0 ppm (amide NH), and δ 4.5–5.0 ppm (thiazolidinone CH₂) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for thiazolidinone derivatives, particularly in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization : Test under varying pH (6.5–7.5) and ionic strength to account for enzyme-substrate binding variability. For example, conflicting IC₅₀ values for α-glucosidase inhibition may arise from buffer composition differences .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-hydroxybenzylidene with 4-methoxybenzylidene) to isolate pharmacophoric contributions. X-ray crystallography of enzyme-ligand complexes can clarify binding modes .
Q. How can computational methods predict the compound’s pharmacokinetic properties, and what experimental validations are critical?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict logP (~2.8), solubility (<0.1 mg/mL), and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability.
- Experimental Validation :
- Caco-2 Assays : Measure apical-to-basolateral transport to confirm predicted low intestinal absorption.
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to validate metabolic half-life discrepancies from in silico models .
Q. What advanced spectroscopic techniques elucidate tautomeric behavior in the thiazolidinone ring under physiological conditions?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes in D₂O/PBS (25–37°C) to detect keto-enol tautomerism.
- UV-Vis Spectroscopy : Track absorbance shifts (250–300 nm) in phosphate buffer (pH 7.4) to identify dominant tautomeric forms.
- Theoretical Support : DFT calculations (B3LYP/6-31G*) model energy differences between tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
